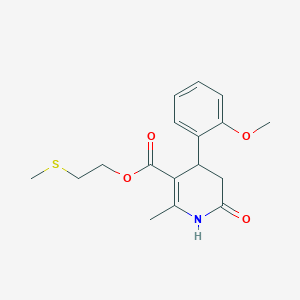

![molecular formula C13H13NO4S B5520903 3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)

3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves multi-step reactions, starting from simple precursors and employing conditions that promote the formation of the pyrrole ring, followed by functionalization at specific positions. For example, pyrrole-2-carboxamido derivatives can be synthesized from β-alanine methyl ester and 2-trichloroacetylpyrrole, followed by saponification and acidation steps to achieve high yields (Zeng Xiang, 2005). Similar strategies could be adapted for the synthesis of 3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, emphasizing the importance of the initial choice of substrates and reaction conditions.

Molecular Structure Analysis

X-ray crystallography provides valuable insights into the molecular structure of pyrrole derivatives, revealing the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, studies have shown that pyrrole derivatives can crystallize in various space groups, with hydrogen bonding playing a crucial role in stabilizing the supramolecular structure (Zeng Xiang, 2005). These structural details are crucial for understanding the chemical reactivity and interaction capabilities of the compound.

Chemical Reactions and Properties

Pyrrole derivatives undergo a variety of chemical reactions, including cyclization, substitution, and addition reactions, depending on the substituents present on the pyrrole ring and the reaction conditions. For example, reactions with cyanoacetamides can lead to the formation of new heterocyclic compounds, showcasing the versatility of pyrrole derivatives in organic synthesis (E. A. Chigorina et al., 2019).

科学的研究の応用

Synthesis of Heterocyclic Compounds

Researchers have explored the synthesis and reactions of heterocyclic compounds containing thiophene moieties. For instance, compounds such as 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters have been investigated for their reactions with various agents to produce novel cyanoacetamides and other heterocyclic products. These compounds have potential applications in developing new materials and drugs due to their unique chemical properties (Chigorina et al., 2019).

Catalysis and Chemical Reactions

The compound has been used in studies focusing on catalysis and chemical reactions. For example, iron(0) porphyrins have been shown to catalyze the electrochemical reduction of carbon dioxide more effectively in the presence of weak Brönsted acids, demonstrating the compound's role in enhancing catalytic efficiency and contributing to carbon capture technologies (Bhugun, Lexa, & Savéant, 1996).

Material Science Applications

In material science, the compound's derivatives have been synthesized for various applications. Carboxylic acid-functionalized polypyrrole-silica microparticles, for example, demonstrate enhanced optical absorbance, suggesting their utility in biomedical applications as novel marker particles in immunodiagnostic assays. Such microparticles have been characterized extensively, indicating the potential for these materials in various diagnostic and therapeutic applications (Maeda, Corradi, & Armes, 1995).

Synthesis of Novel Organic Compounds

Further research into the synthesis of novel organic compounds reveals the potential for developing new inhibitors and sensitizers for various applications. For instance, substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and evaluated as inhibitors of human protein kinase CK2, showcasing the compound's relevance in biochemical research aimed at discovering new therapeutic agents (Golub et al., 2011).

特性

IUPAC Name |

3-[1-(carboxymethyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c15-12(16)6-4-9-3-5-10(11-2-1-7-19-11)14(9)8-13(17)18/h1-3,5,7H,4,6,8H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFUSXYHVGXRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(N2CC(=O)O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide](/img/structure/B5520826.png)

![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)

![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)

![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)

![N-(5-chloro-2-pyridinyl)-2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetamide](/img/structure/B5520847.png)

![N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520853.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5520855.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide](/img/structure/B5520856.png)

![3-(1H-pyrazol-1-ylmethyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B5520857.png)

![3'-(4-hydroxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5520873.png)

![N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)

![5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine](/img/structure/B5520894.png)